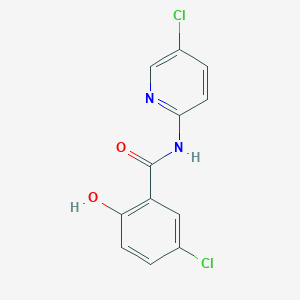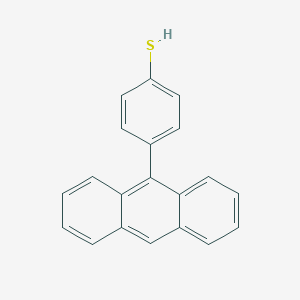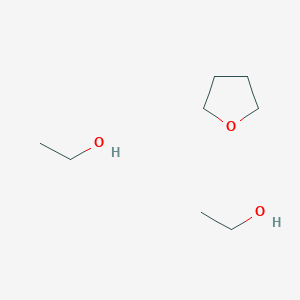![molecular formula C29H36O2 B14233087 2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene CAS No. 566940-21-4](/img/structure/B14233087.png)
2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with two 4-[(2S)-2-methylbutoxy]phenyl groups and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene typically involves multiple steps. One common method is the Friedel-Crafts alkylation, where benzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) with iron(III) chloride catalyst, nitration with nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes.
Wissenschaftliche Forschungsanwendungen
2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials
Wirkmechanismus
The mechanism by which 2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Diisopropyl-2-methylbenzene
- 1,4-Bis(2-methylstyryl)benzene
- 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene
Uniqueness
2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene is unique due to its specific substitution pattern and the presence of the 2-methylbutoxy groups. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill .
Eigenschaften
CAS-Nummer |
566940-21-4 |
|---|---|
Molekularformel |
C29H36O2 |
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene |
InChI |
InChI=1S/C29H36O2/c1-6-21(3)19-30-27-13-8-24(9-14-27)26-12-17-29(23(5)18-26)25-10-15-28(16-11-25)31-20-22(4)7-2/h8-18,21-22H,6-7,19-20H2,1-5H3/t21-,22-/m0/s1 |
InChI-Schlüssel |
OLEANPIDJVQWNK-VXKWHMMOSA-N |
Isomerische SMILES |
CC[C@H](C)COC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)OC[C@@H](C)CC)C |
Kanonische SMILES |
CCC(C)COC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)OCC(C)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


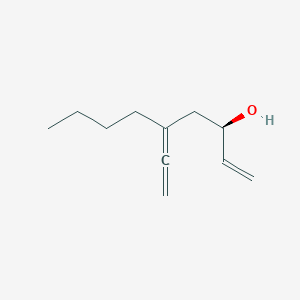
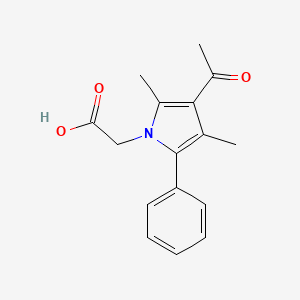


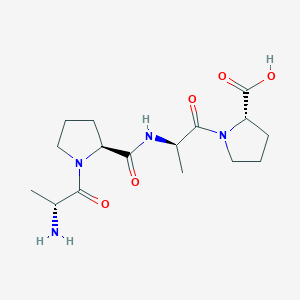
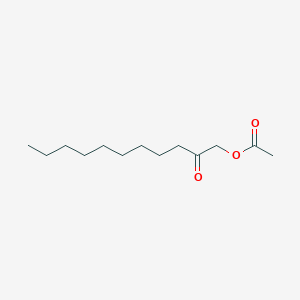
![2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde](/img/structure/B14233024.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}-14-methylpentadecanamide](/img/structure/B14233027.png)
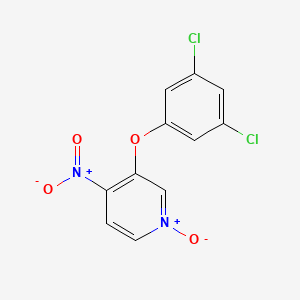
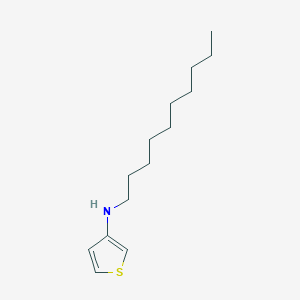
![2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233057.png)
